![molecular formula C10H16O2 B13187632 Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
Bicyclo[6.1.0]nonane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[6.1.0]nonane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is notable for its strained ring system, which imparts significant reactivity and makes it a valuable scaffold in various chemical and biological applications. The bicyclo[6.1.0]nonane framework is particularly interesting due to its rigidity and the spatial arrangement of its atoms, which can influence its chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid typically involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process can be carried out using Jones reagent, which is a mixture of chromium trioxide and sulfuric acid in acetone. The reaction is performed under controlled conditions, usually at low temperatures to prevent over-oxidation and to ensure the selective formation of the carboxylic acid group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: Bicyclo[6.1.0]nonane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromium trioxide and sulfuric acid in acetone) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.
Major Products:
Oxidation: Further oxidized derivatives of the bicyclo[6.1.0]nonane framework.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
科学研究应用
Bicyclo[6.1.0]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold in the development of new materials.
Industry: Used in the production of stable molecular probes and other functional materials.
作用机制
The mechanism by which bicyclo[6.1.0]nonane-4-carboxylic acid exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The strained ring system of the bicyclo[6.1.0]nonane framework makes it highly reactive towards azides in SPAAC reactions. This reactivity allows for the selective labeling of biomolecules without interfering with natural biological processes . The molecular targets and pathways involved are typically those that can interact with the reactive sites of the compound, facilitating the formation of stable triazole linkages.
相似化合物的比较
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A precursor in the synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid.
Cyclooctynes: Another class of strained alkynes used in bioorthogonal chemistry.
Uniqueness: this compound is unique due to its combination of a strained ring system and a carboxylic acid functional group. This combination provides a balance of stability and reactivity, making it particularly useful in aqueous environments and for applications requiring high chemoselectivity .
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
bicyclo[6.1.0]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12) |
InChI 键 |
UBZUPTPVECHPTR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC2CC2C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


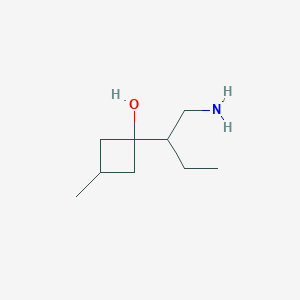
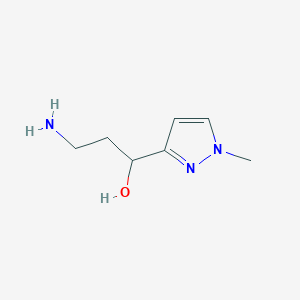
methanol](/img/structure/B13187568.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
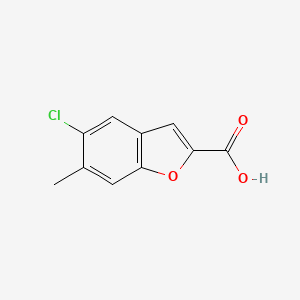
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
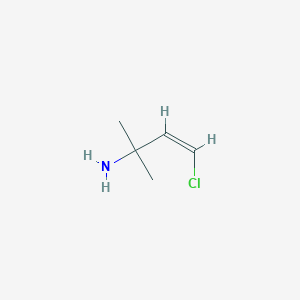
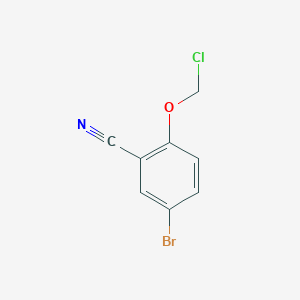
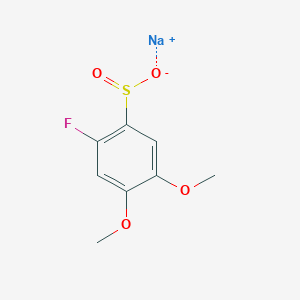

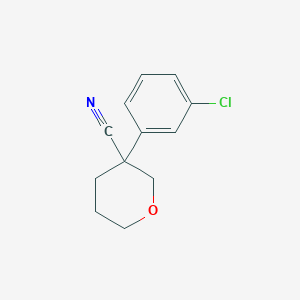
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
